1-(1-methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid is a compound that features an imidazole ring fused with a cyclopentane carboxylic acid moiety. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of amido-nitriles or other suitable precursors under specific conditions. For instance, the reaction may proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild enough to accommodate various functional groups, including aryl halides and saturated heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: Shares the imidazole core but differs in the attached functional groups.
4-(1H-imidazol-1-yl)benzoic acid: Contains an imidazole ring attached to a benzoic acid moiety.
Uniqueness: 1-(1-Methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural combination of an imidazole ring and a cyclopentane carboxylic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12-6-8(11-7-12)10(9(13)14)4-2-3-5-10/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
JIUUPZVUVCPIRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.